molecular formula C9H4Cl3NO2S B1455403 4,7-Dichloroquinoline-8-sulfonyl chloride CAS No. 1315366-33-6

4,7-Dichloroquinoline-8-sulfonyl chloride

Cat. No.: B1455403
CAS No.: 1315366-33-6
M. Wt: 296.6 g/mol
InChI Key: POGIMPXCNBVRSI-UHFFFAOYSA-N
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Description

4,7-Dichloroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl3NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

4,7-Dichloroquinoline-8-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of antimalarial drugs. It interacts with several enzymes and proteins during these reactions. For instance, it is involved in the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite, Plasmodium falciparum . The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, thereby modifying their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, in malaria-infected cells, the compound interferes with the detoxification of heme, leading to the accumulation of toxic heme derivatives that kill the parasite . Additionally, it has been observed to induce oxidative stress in cells, further contributing to its antimalarial activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to heme molecules, preventing their polymerization into non-toxic hemozoin, which is essential for the parasite’s survival . This binding interaction inhibits the enzyme heme polymerase, leading to the accumulation of toxic heme derivatives. Furthermore, the compound can modify the activity of other enzymes and proteins by forming covalent bonds with their nucleophilic sites, resulting in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits the growth of malaria parasites without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its ability to generate reactive oxygen species and disrupt cellular metabolism. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an antimalarial agent. It interacts with enzymes such as heme polymerase and cytochrome P450, affecting their activity and altering metabolic flux . The compound’s metabolism can lead to the formation of reactive intermediates that contribute to its antimalarial activity and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific binding proteins and transporters . The compound tends to accumulate in certain cellular compartments, such as lysosomes, where it exerts its antimalarial effects by disrupting heme detoxification.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in lysosomes and other acidic compartments within cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The acidic environment of lysosomes enhances the compound’s reactivity, allowing it to effectively inhibit heme polymerase and exert its antimalarial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloroquinoline-8-sulfonyl chloride typically involves the chlorination of quinoline derivatives. One common method starts with 4,7-Dichloroquinoline, which is then sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group at the 8-position. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Water or aqueous bases such as sodium hydroxide are used under mild conditions to hydrolyze the sulfonyl chloride group.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted quinoline derivatives, which can be further used in pharmaceutical synthesis.

    Hydrolysis: The major product is 4,7-Dichloroquinoline-8-sulfonic acid.

Scientific Research Applications

4,7-Dichloroquinoline-8-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the development of bioactive molecules, including potential drugs and agrochemicals.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly antimalarial drugs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

4,7-Dichloroquinoline-8-sulfonyl chloride can be compared with other quinoline derivatives such as:

    4,7-Dichloroquinoline: Lacks the sulfonyl chloride group and is used primarily as an intermediate in antimalarial drug synthesis.

    8-Chloroquinoline: Similar structure but with different reactivity and applications.

    Quinoline-8-sulfonyl chloride: Similar sulfonyl chloride functionality but different substitution pattern on the quinoline ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in the synthesis of specialized compounds.

Properties

IUPAC Name

4,7-dichloroquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO2S/c10-6-3-4-13-8-5(6)1-2-7(11)9(8)16(12,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGIMPXCNBVRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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